3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline
Description
Properties
IUPAC Name |
[3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN6/c16-10-7-5-9(6-8-10)13-15-18-14(19-17)11-3-1-2-4-12(11)22(15)21-20-13/h1-8H,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTQFMNXFJVSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)F)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction involving an azide and an alkyne. This step often requires a copper(I) catalyst under mild conditions.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with the triazoloquinazoline intermediate.
Hydrazino Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Route and Key Precursors
The compound is synthesized through azide-alkyne cycloaddition (CuAAC) or diazotization-cyclization pathways. A representative synthesis involves:
Key intermediates include 4-chloro-2-phenylquinazoline derivatives, which undergo nucleophilic substitution with hydrazine .
Reactivity of the Hydrazino Group
The hydrazino (-NH-NH₂) group at position 5 participates in condensation, cyclization, and coordination reactions:
Condensation with Carbonyl Compounds
Reaction with aldehydes/ketones forms hydrazones, enabling further functionalization:
Cyclization Reactions
Intramolecular cyclization with orthoesters or thioureas generates fused heterocycles:
| Reagent | Conditions | Product | Biological Activity | Source |
|---|---|---|---|---|
| CS₂, KOH | DMF, 80°C | Thiadiazolo-triazoloquinazoline | Antimicrobial | |
| Ethyl orthoformate | Toluene, PTSA | Imidazolo-triazoloquinazoline | Kinase inhibition |
Electrophilic Substitution at the Triazoloquinazoline Core
The fluorine substituent directs electrophilic attacks to specific positions:
| Reaction Type | Reagents | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-8 (para to fluorine) | 8-Nitro derivative | |
| Sulfonation | ClSO₃H | C-6 | Water-soluble sulfonic acid |
Metal-Catalyzed Cross-Coupling Reactions
Transition metals enable functionalization of the triazole ring:
| Catalyst | Substrate | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acid | 3-(4-Fluorophenyl)-5-aryltriazoloquinazoline | 85% | EGFR inhibitors | |
| FeBr₂ | Alkyne | Propargylamino derivative | 72% | Fluorescent probes |
Biological Activity Correlations
Structural modifications correlate with pharmacological effects:
| Derivative | Modification | IC₅₀ (μM) | Target | Source |
|---|---|---|---|---|
| 5-Hydrazino | Base compound | 12.3 | Topoisomerase II | |
| 5-(4-Nitrobenzoylhydrazino) | Acylhydrazone | 2.1 | Tubulin polymerization |
Stability and Degradation Pathways
The compound undergoes hydrolysis under acidic/basic conditions:
| Condition | Degradation Product | Mechanism | Source |
|---|---|---|---|
| pH < 2 | 5-Amino-triazoloquinazoline | Hydrazine cleavage | |
| pH > 10 | Quinazoline-5-one | Ring-opening oxidation |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline typically involves multi-step reactions that yield the compound with good purity and yield. The hydrazino group in this compound allows for diverse chemical reactivity, including condensation reactions and nucleophilic substitutions. The triazole ring can also participate in cycloaddition reactions or substitutions at nitrogen atoms, facilitating further derivatization for enhanced biological activity .
Biological Activities
The compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Research indicates that this compound has shown potential as an antitumor agent. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116) . Notably, it has been reported to possess moderate cytotoxicity against these cell lines with varying IC50 values .
- Antimicrobial Activity : In addition to its anticancer properties, the compound may also serve as a potential antibiotic or antifungal agent. Compounds with similar structural motifs have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus .
Case Studies
Several studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Study on Anticancer Effects : A study evaluated the anti-proliferative activity of synthesized compounds similar to this compound against multiple cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects with IC50 values indicating their potential as effective anticancer agents .
- Evaluation of Antimicrobial Properties : Another research effort assessed various quinazoline derivatives for their antimicrobial activity. Among these derivatives, those related to this compound displayed notable inhibition zones against pathogenic bacteria .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form hydrogen bonds or covalent interactions with active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The triazoloquinazoline core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Findings :
- Synthetic Challenges : Nitro groups destabilize CuAAC reactions in imidazo-fused analogs, whereas acetic anhydride cyclization achieves high yields in methyl-substituted derivatives .
- Functional Group Impact: Sulfonyl and hydrazino groups improve solubility and stability, while phenoxy groups introduce steric hindrance .
Pharmacological Activity
Key Findings :
- H1-Antihistaminic Activity: 4-Phenyltriazoloquinazolinones show non-sedative effects, suggesting fluorophenyl analogs may retain similar properties .
- Anticancer Selectivity: Thieno-fused triazolopyrimidines outperform aryl-fused analogs (e.g., triazoloquinazolines) in renal cancer models .
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects : The 4-fluorophenyl group in the target compound enhances electrophilicity compared to phenyl (e.g., 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one) .
- Hydrogen Bonding: The hydrazino group provides stronger hydrogen-bond donor capacity than methyl or sulfonyl substituents .
Biological Activity
3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique triazoloquinazoline core known for its potential as an anticancer agent and its ability to interact with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C14H12FN5
- Molecular Weight : 271.28 g/mol
- CAS Number : 892293-26-4
The presence of the fluorophenyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The triazole ring allows for hydrogen bonding, which can influence enzyme activity and receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
- Receptor Modulation : It can act on various receptors that regulate cell signaling pathways.
- Cell Cycle Arrest and Apoptosis : Similar compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit potent anticancer properties. For instance, studies have shown that related compounds can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor growth in vitro and in vivo models .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of quinazoline derivatives, it was found that specific analogs induced significant cytotoxicity against various human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The most potent derivatives caused cell cycle arrest at the G1 phase and increased apoptosis markers such as Bax and Bcl-2 .
Antimicrobial Activity
Triazole compounds are known for their broad-spectrum antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities. This is particularly relevant for treating infections caused by resistant strains of bacteria such as Staphylococcus aureus and Candida albicans.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline | Structure | Moderate anticancer activity |
| 3-(4-Methylphenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline | Structure | Antimicrobial effects |
| 3-(4-Methoxyphenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline | Structure | Strong anticancer effects |
The fluorine substitution in 3-(4-Fluorophenyl)-5-hydrazino enhances its potency compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between 2-azidobenzoic acid derivatives and methylenic compounds activated by cyano groups (e.g., nitriles). For example, hydrazine-containing intermediates are formed by reacting 2-hydrazinobenzoic acid with diphenyl-N-cyanodithioimidocarbonate in ethanol under basic conditions (triethylamine), followed by acidification and cyclization . Reaction parameters such as solvent choice (ethanol vs. DMF), temperature (room temperature vs. 80°C), and stoichiometry of reagents significantly impact yield and purity. Crystallization from ethanol typically yields pure crystals suitable for X-ray analysis .
Q. How is crystallographic data utilized to confirm the structure of triazoloquinazoline derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming planar geometry and hydrogen-bonding patterns. For example, the triazoloquinazoline fused-ring system is planar, with substituent phenyl rings deviating at angles like 59.3° . Hydrogen bonds (e.g., N–H···O) between molecules form dimers, which stabilize the crystal lattice. Refinement protocols include isotropic treatment of amino H-atoms with distance restraints (N–H: 0.88±0.01 Å) .
Q. What preliminary biological screening data exist for this compound class?
- Methodological Answer : Triazoloquinazolines are screened for receptor affinity (e.g., benzodiazepine receptors via competitive binding assays) and anticancer activity (NCI-60 cell line panels at 10⁻⁵ M). For instance, 1,2,3-triazolo[1,5-a]quinazolines show moderate benzodiazepine receptor binding (IC₅₀ ~100 nM), suggesting potential CNS applications . Anticancer screens often reveal low activity due to poor solubility, as seen in thieno-fused analogs with growth percentages (GP) <50% in most cell lines .
Advanced Research Questions
Q. How can computational modeling guide structural modifications to enhance receptor binding or solubility?
- Methodological Answer : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations predict electronic properties and solvation effects. For example, fluorophenyl groups increase lipophilicity, but hydrazino moieties may reduce membrane permeability. Docking studies with benzodiazepine receptors identify steric clashes or favorable π-π interactions. Modifications like introducing sulfonyl groups (to improve solubility) or bioisosteric replacement of the triazole ring are proposed .
Q. What strategies resolve contradictions in reported antitumor activity for triazoloquinazoline derivatives?
- Methodological Answer : Discrepancies arise from structural isomerism (e.g., thieno[3,2-e] vs. thieno[2,3-e] fusion) and solubility limitations. For example, thieno[3,2-e] analogs show GP >80% in renal cancer (UO-31), while aryl-fused quinazolines are inactive . Solutions include:
- Structural Optimization : Conjugating 1,2,4-oxadiazole motifs to enhance cell penetration .
- Formulation Adjustments : Using co-solvents (DMSO/PEG) or nanoparticle carriers to improve bioavailability .
Q. What role does isomerization play in modulating biological activity for triazoloquinazolines?
- Methodological Answer : Isomeric forms (e.g., 1,2,4-triazolo[1,5-a] vs. [4,3-a]quinazolines) exhibit divergent activities due to altered binding pocket compatibility. For instance, triazolo[1,5-a]quinazolines show higher σ-receptor modulation, while [4,3-a] isomers are inactive. Ring-chain isomerization equilibria (e.g., triazoloquinoline-pyridine systems) further complicate activity profiles and require kinetic studies under varying pH/temperature conditions .
Q. How do domino reactions enable the synthesis of complex triazoloquinazoline derivatives?
- Methodological Answer : Azide-based domino reactions efficiently assemble fused rings. For example, reacting 3-aminothiophenes with sodium azide and activated methylenes (e.g., malononitrile) generates thieno[3,2-e]triazolo[1,5-a]pyrimidines in one pot. Key steps include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
